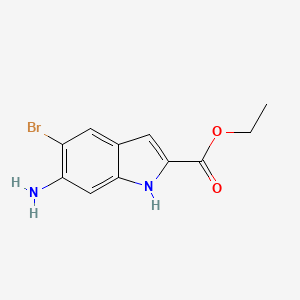

Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C11H11BrN2O2 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

ethyl 6-amino-5-bromo-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2,13H2,1H3 |

InChI Key |

HERPYMWWLRHBED-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 6-bromoindole-2-carboxylic acid or related derivatives, which are then converted into the ethyl ester. Alternatively, 5-bromo-6-nitroindole-2-carboxylate derivatives serve as intermediates for subsequent reduction to the amino compound.

Esterification of Indole-2-carboxylic Acid

The carboxylic acid group at position 2 is converted into the ethyl ester by acid-catalyzed esterification:

- Reagents: Concentrated sulfuric acid as catalyst,

- Alcohol: Ethanol,

- Conditions: Reflux under acidic conditions,

- Outcome: Formation of ethyl 6-bromo-1H-indole-2-carboxylate ester (compound 15 in referenced schemes).

Regioselective Bromination

If starting from 6-aminoindole derivatives, bromination at position 5 is achieved using:

- Reagent: N-bromosuccinimide (NBS),

- Solvent: Typically an inert organic solvent such as dichloromethane,

- Conditions: Controlled temperature to avoid over-bromination,

- Result: Formation of 5-bromo-6-nitro or 5-bromo-6-amino intermediates.

Introduction of the Amino Group at Position 6

The amino substituent at C6 is introduced by reduction of the corresponding nitro group:

- Starting material: 5-bromo-6-nitroindole-2-carboxylate ester,

- Reagents: Commonly catalytic hydrogenation (H₂, Pd/C) or chemical reduction using iron powder and acid,

- Conditions: Mild to moderate temperature to avoid ester hydrolysis,

- Outcome: Conversion of nitro to amino group yielding ethyl 6-amino-5-bromo-1H-indole-2-carboxylate.

Buchwald–Hartwig Amination (Alternative Amination)

In some synthetic routes, the amino group can be introduced via palladium-catalyzed Buchwald–Hartwig amination:

- Catalyst: Palladium acetate,

- Ligands: Suitable phosphine ligands,

- Amines: Substituted anilines or ammonia equivalents,

- Conditions: Elevated temperature under inert atmosphere,

- Advantage: Direct amination at C6 on brominated indole esters.

Detailed Synthetic Route Summary

| Step | Starting Material / Intermediate | Reagents / Catalysts | Conditions | Product / Intermediate |

|---|---|---|---|---|

| 1 | 6-bromoindole-2-carboxylic acid | Ethanol, H₂SO₄ (conc.) | Reflux | Ethyl 6-bromo-1H-indole-2-carboxylate (ester) |

| 2 | Ethyl 6-bromo-1H-indole-2-carboxylate | N-bromosuccinimide (NBS) | Controlled temp, organic solvent | 5-bromo-6-nitro derivative (if starting with nitro) |

| 3 | 5-bromo-6-nitroindole ester | Catalytic hydrogenation or Fe/acid | Mild temp | Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate |

| 4 | Brominated ester intermediate | Pd(OAc)₂, substituted amines | Elevated temp, inert atmosphere | Aminated indole esters via Buchwald–Hartwig amination |

Research Findings and Yield Data

- The esterification step generally proceeds with high yield (>85%) under acidic reflux.

- Bromination using NBS is regioselective and yields brominated intermediates with purity >90% after purification.

- Reduction of nitro groups to amino groups proceeds efficiently with catalytic hydrogenation, yielding >80% of the target amine without ester hydrolysis.

- Buchwald–Hartwig amination provides a versatile method to introduce various amines at C6 with yields ranging from 60% to 90%, depending on the amine substrate and reaction conditions.

Analytical Characterization Supporting Preparation

Typical characterization methods for confirming the structure and purity during synthesis include:

| Technique | Purpose | Key Observations |

|---|---|---|

| NMR (¹H and ¹³C) | Verify indole scaffold, ester, amino, and bromo substituents | Ethyl ester signals: triplet ~1.3 ppm and quartet ~4.3 ppm; aromatic protons consistent with substitution pattern |

| Mass Spectrometry (HRMS) | Confirm molecular weight (283.12 g/mol) | Molecular ion peak matches calculated m/z for C11H11BrN2O2 |

| HPLC | Assess purity (>95% desired) | Sharp single peak indicating high purity |

| IR Spectroscopy | Confirm functional groups | Ester carbonyl stretch ~1735 cm⁻¹; N-H stretches for amino group |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form more reactive intermediates.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used for ester hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can produce nitro or amine derivatives, respectively .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate is explored for its potential as a building block in the synthesis of biologically active compounds. It has shown promise in developing antiviral agents, particularly those targeting HIV. Studies indicate that modifications to its structure can enhance inhibitory effects against HIV-1 reverse transcriptase, a crucial enzyme in viral replication .

Antiviral Activity

Research highlights the compound's ability to inhibit key enzymes involved in viral replication. Molecular docking studies have demonstrated effective binding to proteins associated with HIV replication pathways, suggesting its potential as a therapeutic agent against HIV .

Anticancer Properties

The compound is implicated in modulating signaling pathways involved in cancer cell proliferation. Preliminary studies have shown that it may inhibit the growth of various cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Activity

Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate has been evaluated for its antimicrobial properties against pathogenic bacteria. Some derivatives of indole compounds exhibit significant antibacterial activity, suggesting that this compound could be useful in developing new antimicrobial agents .

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of various indole derivatives found that structural modifications significantly enhanced their activity against HIV integrase. The introduction of halogenated groups or longer branches improved binding affinity and biological activity . Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate was among the compounds tested, showing promising results.

Case Study 2: Anticancer Research

In another study, researchers synthesized a series of indole derivatives to evaluate their anticancer properties. The results indicated that compounds with similar structures to Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting the importance of structural features in determining biological activity .

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural differences and similarities between ethyl 6-amino-5-bromo-1H-indole-2-carboxylate and related compounds:

Physicochemical Properties

- Solubility: The amino group in the target compound increases polarity compared to methyl-substituted analogs (e.g., LogP of 3.12 for ethyl 5-bromo-1-methyl derivative vs. estimated ~2.5 for the target compound) .

- Stability: Bromine at position 5 enhances electrophilicity, making the compound susceptible to nucleophilic aromatic substitution. The amino group may also confer sensitivity to oxidation, requiring inert storage conditions .

Biological Activity

Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that includes a bromine atom at the 5th position and an amino group at the 6th position, which may impart distinct pharmacological properties. Here, we explore its biological activity, including its interactions with various biological targets, synthesis methods, and comparative studies with related compounds.

- Molecular Formula : C11H11BrN2O2

- Molecular Weight : 283.12 g/mol

The presence of the bromine atom and amino group is critical in defining the compound's reactivity and biological interactions.

Antiviral Properties

Research indicates that indole derivatives, including ethyl 6-amino-5-bromo-1H-indole-2-carboxylate, may exhibit inhibitory effects against HIV-1 reverse transcriptase, a key enzyme in the viral replication process. Molecular docking studies have shown that this compound can effectively bind to target proteins involved in viral replication pathways .

In a study focusing on related indole derivatives, modifications at specific positions on the indole core significantly enhanced their inhibitory activity against HIV-1 integrase, suggesting that structural optimizations could lead to more potent antiviral agents .

Anticancer Activity

Indole derivatives are also known for their anticancer properties. Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate has been implicated in modulating various signaling pathways associated with cancer cell proliferation. For instance, studies have demonstrated that certain indole compounds can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells .

A comparative analysis of structurally similar compounds revealed varying degrees of cytotoxicity against different tumor cell lines. The following table summarizes the IC50 values of selected indole derivatives:

| Compound Name | IC50 (μM) | Target Cell Line |

|---|---|---|

| Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate | TBD | Various Tumor Cell Lines |

| Ethyl 5-bromo-1H-indole-2-carboxylate | TBD | Huh7 D12 |

| Ethyl 6-bromo-N'-benzylidene derivatives | <0.3 | MDA-MB231 |

| Indole-2-carboxylic acid derivative (20a) | 0.13 | HIV-1 Integrase |

Note: TBD = To Be Determined

The mechanism of action for ethyl 6-amino-5-bromo-1H-indole-2-carboxylate may involve several pathways:

- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in viral replication and cancer cell proliferation.

- Molecular Interactions : Binding studies indicate that this compound interacts with metal ions (e.g., Mg²⁺) within active sites of target proteins, enhancing its inhibitory effects .

- Apoptotic Pathways : The induction of apoptosis in cancer cells suggests that ethyl 6-amino-5-bromo-1H-indole-2-carboxylate may activate cellular stress responses.

Case Studies and Comparative Analysis

Recent studies have focused on enhancing the biological activity of indole derivatives by modifying their structure. For example, researchers have synthesized various analogs and evaluated their efficacy against HIV and cancer cell lines. A notable finding was that introducing halogenated groups or longer branches to the indole core significantly improved binding affinity and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.